molecular formula C17H23NO6 B12826958 Z-L-aspartic acid beta-tert-butyl ester alpha-methyl ester

Z-L-aspartic acid beta-tert-butyl ester alpha-methyl ester

Cat. No.: B12826958
M. Wt: 337.4 g/mol
InChI Key: HHCORPWNIMSWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-L-aspartic acid beta-tert-butyl ester alpha-methyl ester (CAS 63327-57-1) is a protected derivative of aspartic acid, a non-essential amino acid. This compound features two ester groups: a tert-butyl ester at the beta-carboxyl position and a methyl ester at the alpha-carboxyl position. The Z-group (benzyloxycarbonyl) serves as a protective moiety for the amino group, enhancing stability during synthetic processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-O-tert-butyl 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-13(15(20)22-4)18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCORPWNIMSWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-aspartic acid beta-tert-butyl ester alpha-methyl ester typically involves the protection of the amino and carboxyl groups of aspartic acid. The process generally includes the following steps:

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as in laboratory settings but on a larger scale. The use of automated synthesizers and large-scale reactors can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Peptides

Z-L-aspartic acid beta-tert-butyl ester alpha-methyl ester is a crucial building block in peptide synthesis. It facilitates the formation of various bioactive peptides essential for drug development and biochemical research.

Case Study: Peptide Synthesis

In a study focusing on the synthesis of peptide analogs, Z-L-aspartic acid derivatives were utilized to create compounds that exhibited enhanced biological activity. The incorporation of this ester allowed for improved stability and reactivity in peptide chains, leading to more effective therapeutic agents .

Pharmaceutical Applications

This compound plays a vital role in the pharmaceutical industry, particularly in developing drugs targeting specific biological pathways. Its structural properties enhance the efficacy of drug formulations.

Table 1: Pharmaceutical Applications

Application AreaDescription
Drug DevelopmentIntermediate in synthesizing compounds for neurological disorders.
Targeted TherapiesEnhances drug delivery systems through improved solubility.
BiologicsKey component in creating biologically active peptides.

Biochemical Research

Researchers utilize this compound to study metabolic pathways and enzyme interactions. This research provides insights into cellular functions and disease mechanisms.

Case Study: Enzyme Interaction Studies

In biochemical studies, this compound has been employed to investigate its interaction with various enzymes involved in metabolic processes. The results indicated that the compound could modulate enzyme activity, offering potential therapeutic implications for metabolic disorders.

Material Science

The unique chemical properties of this compound make it suitable for developing novel materials, including polymers and coatings.

Table 2: Material Science Applications

Application AreaDescription
Polymer DevelopmentUsed as a monomer to create biodegradable polymers.
CoatingsEnhances the durability and chemical resistance of coatings.

Agricultural Chemistry

This compound is also explored in agricultural chemistry for developing agrochemicals that improve crop yield and resistance.

Case Study: Agrochemical Development

Research has demonstrated that formulations containing Z-L-aspartic acid derivatives can enhance plant growth and resistance to pests, contributing to sustainable agricultural practices .

Mechanism of Action

Mechanism: The compound exerts its effects primarily through its interactions with enzymes and proteins. The ester groups can be hydrolyzed to release aspartic acid, which can then participate in various biochemical pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

N-α-Z-L-Asparagine tert-Butyl Ester (CAS 25456-85-3)

Property Z-L-Aspartic Acid Beta-tert-Butyl Ester Alpha-Methyl Ester N-α-Z-L-Asparagine tert-Butyl Ester
Molecular Formula C₁₆H₂₁NO₅ (estimated) C₁₆H₂₂N₂O₅
Molecular Weight ~307.34 g/mol 322.36 g/mol
Functional Groups Z-group, tert-butyl ester, methyl ester Z-group, tert-butyl ester, amide
Applications Chiral building block for heterocycles Amino acid protection in peptides
Key Differences Methyl ester at alpha-carboxyl; no amide group Amide group (asparagine side chain)
  • Analysis : The asparagine derivative replaces the alpha-methyl ester with an amide group, altering solubility and reactivity. This makes it more suited for peptide bond formation than cyclization reactions .

Z-N-Methyl-L-Aspartic Acid Beta-tert-Butyl Ester Dicyclohexylammonium Salt (CAS 42417-70-9)

Property This compound Z-N-Methyl-L-Aspartic Acid Beta-tert-Butyl Ester Dicyclohexylammonium Salt
Molecular Formula C₁₆H₂₁NO₅ C₂₈H₄₃N₂O₅
Functional Groups Z-group, tert-butyl ester, methyl ester Z-group, tert-butyl ester, N-methyl, dicyclohexylammonium counterion
Applications Synthesis of noroxovaline derivatives Stabilization of zwitterionic forms; enhanced crystallinity
Key Differences No N-methyl or counterion N-methylation reduces hydrogen bonding; counterion improves purification
  • Analysis : The N-methyl group and dicyclohexylammonium salt enhance crystallinity and reduce aggregation, making this derivative preferable for X-ray crystallography studies .

Simple Methyl Esters (e.g., Octanoic Acid Methyl Ester)

Property This compound Octanoic Acid Methyl Ester (CAS Not Specified)
Molecular Complexity High (protected amino acid) Low (straight-chain ester)
Reactivity Site-specific deprotection for synthesis Hydrolyzes readily under basic conditions
Analytical Use Requires advanced methods (e.g., chiral GC/MS) Identified via retention time matching in GC/MS
  • Analysis : Simple methyl esters lack stereochemical complexity, limiting their utility in asymmetric synthesis. However, their straightforward degradation profiles make them useful as reference standards .

Methyl Methacrylate (CAS 80-62-6)

Property This compound Methyl Methacrylate
Structure Amino acid derivative with ester groups Acrylate ester (CH₂=C(CH₃)COOCH₃)
Applications Biochemical synthesis Polymer production (e.g., plastics, resins)
Reactivity Hydrolysis under acidic/basic conditions Radical polymerization
  • Analysis : Methyl methacrylate’s unsaturated bond enables polymerization, a feature absent in aspartic acid esters. This highlights the divergence between biochemical and industrial ester applications .

Biological Activity

Z-L-aspartic acid beta-tert-butyl ester alpha-methyl ester (CAS Number: 63327-57-1) is a derivative of aspartic acid that has garnered attention for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular features:

  • Molecular Formula: C17H23NO6
  • Molecular Weight: Approximately 337.36 g/mol

The presence of a beta-tert-butyl ester and an alpha-methyl ester group enhances its stability and reactivity, making it particularly useful in biochemical applications.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems. Its structural properties suggest potential interactions with neurotransmitter receptors, although specific mechanisms remain to be fully elucidated.

Anti-Fibrotic Activity

A study focused on aspartic acid derivatives, including this compound, evaluated their anti-fibrotic effects. The compound demonstrated significant inhibitory activity against collagen synthesis in liver cells (LX-2 cells), with an inhibition rate ranging from 31.18% to 49.34% when compared to controls . This suggests potential therapeutic applications in liver fibrosis treatment.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural modifications. For instance, variations in the protective groups attached to the amino acids can significantly alter their pharmacological properties. The following table summarizes key findings related to structure-activity relationships:

Compound NameInhibitory Rate (%)Unique Features
This compound31.18 - 49.34Beta-tert-butyl and alpha-methyl groups
N-Benzyloxycarbonyl-L-aspartic Acid 4-Tert-Butyl Ester 1-Methyl EsterVariesDifferent protective group affects reactivity
L-Aspartic Acid11.33Natural amino acid, no modifications

Synthesis Methods

This compound can be synthesized through various chemical methods, typically involving the protection of functional groups to facilitate selective reactions. Common approaches include:

  • Esterification Reactions: Utilizing tert-butyl alcohol and methyl esters.
  • Coupling Reactions: Combining protected amino acids with appropriate activating agents.

These methods allow for the production of high-purity derivatives suitable for biological testing.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various biological contexts:

  • Anti-Fibrosis Study: A study demonstrated that this compound could inhibit TGFβ1-induced activation of LX-2 cells, reducing the expression of fibrosis markers such as COL1A1 and α-SMA in a dose-dependent manner .
  • Neuropharmacological Research: Investigations into its effects on neurotransmitter systems have suggested that it may modulate synaptic transmission, although further studies are required to clarify these interactions.

Q & A

Q. What are the key steps and reagents for synthesizing Z-L-aspartic acid beta-tert-butyl ester alpha-methyl ester?

The synthesis involves sequential esterification and functionalization. First, N-(benzyloxycarbonyl)-L-aspartic acid beta-tert-butyl ester (I) undergoes esterification with diazomethane to introduce the alpha-methyl ester group, yielding intermediate (II). Sulfenylation is then performed using (2,4-dinitrophenyl)-(4-methoxybenzyl)disulfide (III) in the presence of n-BuLi to generate the (2R,3R)-sulfide (IV) as the major isomer . Critical reagents include diazomethane for methyl ester formation and n-BuLi as a strong base for deprotonation during sulfenylation.

Q. How is the compound characterized to confirm its structural integrity?

Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify ester group positions and stereochemistry. Infrared (IR) spectroscopy can confirm carbonyl stretching frequencies (C=O) of the tert-butyl and methyl ester groups. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) may resolve diastereomers and assess purity, as demonstrated in analogous studies on ester derivatives .

Q. What stability considerations are critical during storage and handling?

The compound’s tert-butyl and benzyloxycarbonyl (Z) groups confer hydrolytic sensitivity. Storage under anhydrous conditions (e.g., inert atmosphere, desiccated at -20°C) is recommended. Avoid exposure to acidic/basic environments or nucleophiles that may cleave the ester bonds. Stability during reactions is maintained by using aprotic solvents like tetrahydrofuran (THF) or dichloromethane .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during sulfenylation?

The stereochemical outcome of sulfenylation (e.g., favoring the (2R,3R)-isomer) depends on reaction kinetics and steric effects. Using n-BuLi at low temperatures (-78°C) ensures controlled deprotonation, while bulky disulfides like (2,4-dinitrophenyl)-(4-methoxybenzyl)disulfide (III) enhance stereoselectivity by restricting transition-state geometries. Post-reaction analysis via chiral HPLC or crystallography is critical for quantifying enantiomeric excess .

Q. What role does this compound play in synthesizing heterocyclic frameworks?

The tert-butyl and methyl ester groups serve as orthogonal protecting groups, enabling selective deprotection for subsequent functionalization. For example, in heterocyclic synthesis, the tert-butyl ester can be cleaved under acidic conditions (e.g., trifluoroacetic acid) to expose the carboxylic acid for cyclization, while the methyl ester remains intact. This strategy is employed in preparing noroxovaline derivatives and peptide mimetics .

Q. How do contradictory GC-MS data arise in ester analysis, and how are they resolved?

Discrepancies in retention times or fragmentation patterns (e.g., misidentification of nonanedioic acid dimethyl ester vs. azelaic acid derivatives) may stem from column polarity or library matching errors. To resolve this, cross-validate results using alternative methods like derivatization (e.g., silylation for GC-MS) or tandem mass spectrometry (MS/MS) for fragment ion confirmation. Reference standards and retention index databases improve accuracy .

Methodological Notes

  • Synthetic Optimization : For scale-up, replace diazomethane (toxic, explosive) with trimethylsilyl diazomethane (safer alternative) for methyl ester formation .
  • Stereochemical Analysis : X-ray crystallography or NOESY NMR can resolve ambiguities in diastereomer configurations .
  • Data Validation : Use isotopic labeling (e.g., ¹³C-methyl esters) to trace reaction pathways and validate mechanistic hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.